ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-methyltetrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)4-10-5(2)7-8-9-10/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJIBCHVCJCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331611 | |
| Record name | ethyl 2-(5-methyltetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81548-02-9 | |
| Record name | ethyl 2-(5-methyltetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization of Ethyl 2 5 Methyl 1h Tetrazol 1 Yl Acetate and Its Derivatives
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of the structure of ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate. The following sections detail the application of various spectroscopic techniques and the interpretation of the resulting data.
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, four distinct signals are expected, corresponding to the four unique proton environments in the molecule.
The ethyl ester protons typically appear as a quartet and a triplet due to spin-spin coupling. The methylene (B1212753) protons (CH₂) of the ethyl group are adjacent to a methyl group (CH₃), splitting their signal into a quartet. Conversely, the methyl protons are adjacent to the methylene group, resulting in a triplet. The methylene bridge protons (N-CH₂) are adjacent to an electron-withdrawing carbonyl group and the tetrazole ring, shifting their signal downfield. As they have no adjacent protons, they appear as a singlet. Similarly, the methyl protons attached to the tetrazole ring (C-CH₃) are also isolated and appear as a distinct singlet.
Expected ¹H NMR Chemical Shift Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -N-CH₂-COO- | ~5.3 - 5.5 | Singlet (s) | 2H |
| -O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet (q) | 2H |
| Tetrazole-CH₃ | ~2.5 - 2.7 | Singlet (s) | 3H |
| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H |
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated. libretexts.org The chemical shifts are influenced by the local electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm value). libretexts.orglibretexts.org
The carbonyl carbon (C=O) of the ester group is expected to have the largest chemical shift, typically appearing in the 165-175 ppm region. libretexts.org The carbon atom within the tetrazole ring (C5) also appears significantly downfield. The methylene carbon of the ethyl group (-O-CH₂) is shifted downfield by the adjacent oxygen atom, while the N-CH₂ carbon is influenced by both the tetrazole nitrogen and the carbonyl group. The methyl carbons (tetrazole-CH₃ and ethyl-CH₃) are expected to appear in the upfield region of the spectrum. libretexts.org
Expected ¹³C NMR Chemical Shift Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~166.0 |
| Tetrazole-C5 | ~152.0 |
| -O-CH₂- | ~62.5 |
| -N-CH₂- | ~50.0 |
| -O-CH₂-CH₃ | ~14.0 |
| Tetrazole-CH₃ | ~11.0 |
To further confirm the structural assignments, 2D NMR experiments are utilized. Correlation Spectroscopy (COSY) would show cross-peaks between protons that are coupled to each other. A clear correlation would be expected between the quartet at ~4.3 ppm (-O-CH₂) and the triplet at ~1.3 ppm (-O-CH₂-CH₃), confirming the presence of the ethyl group.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals to their respective carbon signals in the ¹³C NMR spectrum, for example, connecting the singlet at ~5.4 ppm to the carbon at ~50.0 ppm (-N-CH₂-), thus validating the assignments made from the 1D spectra.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The spectrum for this compound is expected to show several characteristic absorption bands.
The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. researchgate.netlibretexts.org The C-H stretching vibrations of the alkyl groups (methyl and methylene) would appear in the 2850-3000 cm⁻¹ region. libretexts.org Vibrations associated with the tetrazole ring system, including C=N and N=N stretches, are expected in the 1400-1600 cm⁻¹ range. Additionally, C-O single bond stretching vibrations from the ester group would be observed between 1000 and 1300 cm⁻¹. libretexts.org
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2980-3000 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1745 | C=O Stretch | Ester |
| ~1400-1600 | Ring Stretch | Tetrazole (C=N, N=N) |
| ~1240 | C-O Stretch | Ester |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragment ions. The molecular formula of the target compound is C₆H₁₀N₄O₂, giving it a molecular weight of 170.17 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z = 170. The fragmentation pattern would likely involve the characteristic cleavage of the ester and the tetrazole moieties. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 125, or the loss of an ethyl radical (-CH₂CH₃) to yield a fragment at m/z 141. Another prominent peak, often the base peak for ethyl esters, corresponds to the acetylium-type ion [CH₃CO]⁺, though in this case, the [N-CH₂CO]⁺ fragment might be observed differently. The tetrazole ring can undergo fragmentation through the loss of a nitrogen molecule (N₂), which is a common pathway for such heterocyclic systems.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Possible Loss |
|---|---|---|
| 170 | [C₆H₁₀N₄O₂]⁺ | Molecular Ion [M]⁺ |
| 142 | [C₅H₈N₃O₂]⁺ | Loss of N₂ |
| 125 | [C₄H₅N₄O]⁺ | Loss of -OCH₂CH₃ |
| 97 | [C₃H₅N₄]⁺ | Loss of -COOCH₂CH₃ |
| 69 | [C₂H₅N₄]⁺ | 5-methyltetrazole (B45412) fragment |
X-ray Crystallography for Solid-State Structure Determination
Molecular Geometry and Conformation Analysis
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, provides valuable insights into the expected molecular geometry. nih.gov The tetrazole ring, being an aromatic heterocycle, is expected to be essentially planar. The substituents on the ring, the methyl group at position 5 and the ethyl acetate (B1210297) group at position 1, will have specific orientations relative to this plane.
The bond lengths and angles within the tetrazole ring are characteristic of a delocalized π-system. rsc.org The conformation of the ethyl acetate side chain is flexible, with the torsion angles around the C-C and C-O single bonds determining its spatial arrangement. Intramolecular interactions, such as a potential C-H···O hydrogen bond between a hydrogen atom of the ethyl group and the carbonyl oxygen, can influence the conformation of this side chain. nih.gov
Below are expected bond lengths and angles for the core structural fragments based on analogous compounds.
Interactive Data Table: Predicted Molecular Geometry Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length (Å) | N1 | N2 | ~1.37 | |
| N2 | N3 | ~1.32 | ||
| N3 | N4 | ~1.37 | ||
| N4 | C5 | ~1.33 | ||
| C5 | N1 | ~1.34 | ||
| N1 | C(acetate) | ~1.47 | ||
| C5 | C(methyl) | ~1.50 | ||
| Bond Angle (°) | N1 | N2 | N3 | ~108 |
| N2 | N3 | N4 | ~109 | |
| N3 | N4 | C5 | ~107 | |
| N4 | C5 | N1 | ~105 | |
| C5 | N1 | N2 | ~111 |
Note: These values are estimations based on related crystal structures and may vary in the actual molecule.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are anticipated to play a crucial role in the crystal packing. These include weak electrostatic interactions of the C–H···N and C–H···O types. rsc.orgresearchgate.net
The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors, while the various C-H bonds of the methyl and ethyl groups can act as hydrogen bond donors. nih.gov Specifically, a C–H···N interaction could form between a C-H bond of a neighboring molecule and one of the sp² hybridized nitrogen atoms of the tetrazole ring. nih.gov Similarly, the carbonyl oxygen of the ethyl acetate group is a strong hydrogen bond acceptor and can participate in C–H···O interactions. nih.gov
Interactive Data Table: Predicted Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Potential Motif |
| C–H···N | C-H (methyl/ethyl) | N (tetrazole ring) | Dimer, Chain |
| C–H···O | C-H (methyl/ethyl) | O (carbonyl) | Chain, Layer |
| π–π Stacking | Tetrazole Ring | Tetrazole Ring | Parallel-displaced |
Tautomeric Forms in Solid State versus Solution
Tetrazole derivatives can exist in different tautomeric forms. For 5-substituted tetrazoles, the principal tautomers are the 1H and 2H forms. researchgate.netnih.gov A third, higher-energy 5H tautomer is considered unstable and has not been experimentally observed. researchgate.net The position of the proton on the tetrazole ring has a significant impact on the molecule's electronic distribution and its ability to act as a hydrogen bond donor.
In the solid state, X-ray crystallography provides a definitive picture of the tautomeric form present in the crystal. The specific intermolecular interactions established in the crystal lattice can stabilize one tautomer over the other. For many substituted tetrazoles, the 1H and 2H tautomers exist in a nearly 1:1 ratio in solution, and both forms can often be isolated and characterized. nih.gov
In the case of this compound, the substitution at the N1 position locks the molecule in the 1H tautomeric form. However, if the ethyl acetate group were attached to the carbon at position 5, a tautomeric equilibrium between the 1H and 2H forms would be possible. Theoretical calculations and experimental studies on related systems can help predict the relative stability of these tautomers in different environments. acs.org The nature of the solvent can influence the tautomeric equilibrium in solution.
| Tautomer | Description | Stability |
| 1H-tetrazole | Proton is on the N1 nitrogen atom. | Stable, locked by N1-substituent in the title compound. |
| 2H-tetrazole | Proton is on the N2 nitrogen atom. | A possible tautomer for 5-substituted tetrazoles. |
| 5H-tetrazole | Proton is on the C5 carbon atom. | Theoretically unstable and not observed experimentally. researchgate.net |
Computational and Theoretical Investigations of Ethyl 2 5 Methyl 1h Tetrazol 1 Yl Acetate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are foundational for predicting a wide range of molecular properties from the ground up. Methods like Density Functional Theory (DFT) have become central to these investigations due to their balance of accuracy and computational cost. researchgate.net
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study various aspects of tetrazole derivatives, including their stability, reactivity, and spectroscopic properties. researchgate.netbohrium.com Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) or cc-pVDZ to perform these calculations. researchgate.netrsc.org
Tautomerism is a critical consideration for many heterocyclic compounds, including tetrazoles. ijpcbs.com For 5-substituted 1H-tetrazoles, two primary tautomeric forms, the 1H- and 2H-isomers, can exist, and their relative stability significantly influences the compound's chemical and physical properties. mdpi.com DFT calculations are instrumental in modeling these tautomeric equilibria by computing the relative energies of the different forms. ijpcbs.comjocpr.com
Studies on related tetrazole compounds have shown that the prototropic equilibrium is affected by the solvent, the nature of the substituent, and intermolecular interactions. mdpi.com For 5-substituted tetrazoles, various physicochemical methods have often revealed that the more polar 1H-tautomer is the predominant form in solution. mdpi.com Computational models, often incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects, can predict the most stable tautomer by comparing their calculated Gibbs free energies. ijpcbs.comjocpr.com For instance, investigations on similar heterocyclic systems have demonstrated that the relative stability of tautomers can change significantly when moving from the gas phase to a solvent environment. ijpcbs.comresearchgate.net The order of stability among tautomers is determined by comparing their relative energies, where the tautomer with the lowest energy is the most stable. jocpr.com
Table 1: Illustrative DFT-Calculated Relative Energies for Tautomers of a Substituted Tetrazole
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) | Predicted Stability |
| 1H-Isomer | 0.00 | 0.00 | Most Stable |
| 2H-Isomer | 4.50 | 3.80 | Less Stable |
Note: This table is a hypothetical representation of typical data obtained from DFT calculations for illustrative purposes.
DFT calculations have become a standard tool for the prediction and verification of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within the DFT framework for calculating NMR shielding tensors. rsc.orgnih.gov These calculations can accurately predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts, which is invaluable for structural elucidation, especially in cases where experimental data may be ambiguous. rsc.orgnih.gov
The accuracy of these predictions depends on the choice of the functional, basis set, and the inclusion of solvent effects. nih.govcomporgchem.com Functionals such as B3LYP, in conjunction with basis sets like 6-311+G(2d,p) or TZVP, have been shown to provide reliable results. nih.gov Often, a linear regression analysis between the experimentally measured and the DFT-calculated chemical shifts is performed to improve prediction accuracy. nih.gov This computational approach is highly effective for distinguishing between isomers, conformers, and tautomers in solution. rsc.orgcomporgchem.com
Table 2: Example Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C=O | 169.5 | 170.2 | 0.7 |
| CH₂ | 48.2 | 48.9 | 0.7 |
| Tetrazole-C5 | 155.8 | 156.5 | 0.7 |
| CH₃-Tetrazole | 12.1 | 12.6 | 0.5 |
| O-CH₂ | 61.7 | 62.3 | 0.6 |
| O-CH₂-CH₃ | 14.3 | 14.8 | 0.5 |
Note: This table is illustrative. The accuracy of DFT predictions can vary, and a scaling factor is often applied.
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic properties and chemical reactivity. bohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netbohrium.com This analysis helps in predicting the sites of interaction for various chemical reactions.
Table 3: Typical Frontier Molecular Orbital Energies from DFT Calculations
| Parameter | Energy (eV) | Implication |
| E(HOMO) | -7.25 | Electron-donating ability |
| E(LUMO) | -0.98 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.27 | Chemical stability and reactivity |
Note: This table contains representative values to illustrate the output of DFT calculations.
Thermodynamic properties, including the standard enthalpy of formation (ΔfH°), entropy (ΔfS°), and Gibbs free energy of formation (ΔfG°), can also be determined. researchgate.netorientjchem.org Negative values for these formation energies indicate that the formation of the compound is a spontaneous and thermodynamically favorable process. orientjchem.org Such studies are vital for understanding the stability and potential energetic applications of tetrazole-containing compounds, which are known for their high nitrogen content and significant enthalpies of formation. mdpi.comnih.gov
Table 4: Illustrative Global Reactivity and Thermodynamic Parameters
| Property | Calculated Value | Unit |
| Reactivity Descriptors | ||
| Chemical Hardness (η) | 3.135 | eV |
| Electrophilicity Index (ω) | 2.95 | eV |
| Thermodynamic Properties | ||
| Enthalpy of Formation (ΔfH°) | -85.6 | kcal/mol |
| Gibbs Free Energy of Formation (ΔfG°) | -42.1 | kcal/mol |
Note: This table provides example data to demonstrate the scope of DFT calculations.
Molecules with rotatable single bonds, like the ethyl acetate (B1210297) side chain in ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE, can exist in multiple conformations. Conformational analysis aims to identify the spatial arrangement of atoms that corresponds to the lowest energy, known as the global energy minimum. jocpr.com Computational methods perform this analysis by systematically rotating bonds and calculating the energy of each resulting conformer.
The results of these calculations can be visualized on a potential energy surface, where the valleys represent stable conformers (energy minima). jocpr.com The most stable conformer is the one with the lowest relative energy, and it is expected to be the most populated at room temperature. This analysis is crucial as the molecular conformation can significantly impact its reactivity and interactions with other molecules.
Natural Bond Orbital (NBO) Population Analysis
Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule, providing a detailed picture of its Lewis structure, including bonding, lone pairs, and delocalization effects. For tetrazole derivatives, NBO analysis helps to quantify the electronic character of the highly nitrogenous ring and its substituents.
In a typical NBO analysis of a 1,5-disubstituted tetrazole, the charge distribution across the heterocyclic ring is of primary interest. Studies on analogous systems, such as (5H-tetrazol-1-yl)(triphenylphosphine)gold, have shown that the nitrogen atoms of the tetrazole ring bear significant negative charges, with the specific charge depending on their position and bonding environment. For this compound, the N1 nitrogen, to which the ethyl acetate group is attached, would be expected to have a different charge compared to the N2, N3, and N4 atoms.
The analysis reveals strong electron delocalization within the tetrazole ring, which contributes to its aromaticity and stability. This delocalization is evident from the "non-Lewis" occupancy, where electron density from filled (donor) bonding orbitals interacts with empty (acceptor) anti-bonding orbitals. These interactions, known as hyperconjugation, are crucial for understanding the molecule's reactivity and stability.
A hypothetical NBO analysis would likely reveal the following key interactions:
Intra-ring delocalization: Strong π → π* interactions among the double bonds within the tetrazole ring.
Lone pair delocalization: Interactions between the lone pair orbitals (LP) of the nitrogen atoms and the anti-bonding orbitals (π) of adjacent bonds (LP(N) → π(N=N)).
Substituent effects: Hyperconjugative interactions between the orbitals of the ethyl acetate and methyl groups and the tetrazole ring. For instance, σ(C-H) → π*(N=N) interactions could indicate electron donation from the substituent groups into the ring.
The calculated natural charges on each atom provide a quantitative measure of the electrostatic potential. In related tetrazole structures, the ring nitrogen atoms are typically the most electronegative
Chemical Reactivity and Derivative Synthesis of Ethyl 2 5 Methyl 1h Tetrazol 1 Yl Acetate
Role as a Precursor in Complex Molecule Synthesis
The ethyl acetate (B1210297) moiety of ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE is the primary site for initial derivatization, enabling the construction of various molecular scaffolds.
The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid, 2-(5-methyl-1H-tetrazol-1-yl)acetic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This process typically involves heating the ester in the presence of an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and ethanol.
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification, where the ester is treated with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This reaction proceeds to completion and yields the carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid.
| Reactant | Reaction Conditions | Product |
|---|---|---|
| This compound | 1. NaOH, H₂O/EtOH, Reflux 2. HCl (aq) | 2-(5-methyl-1H-tetrazol-1-yl)acetic acid |
A key synthetic utility of this compound is its conversion to 2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide. This transformation is typically accomplished by reacting the ester with hydrazine (B178648) hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol and heating the mixture under reflux. The use of an excess of hydrazine hydrate is common to ensure the complete conversion of the ester and to minimize the formation of dimeric byproducts. The resulting acetohydrazide is a crucial intermediate for the synthesis of various heterocyclic systems.
| Reactant | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Hydrazine Hydrate | Ethanol | Reflux | 2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide |
The hydrazide derivative, 2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide, is a pivotal building block for constructing five-membered heterocyclic rings like oxadiazoles and thiazolidinones.
Oxadiazole Derivatives: 1,3,4-oxadiazoles can be synthesized from the acetohydrazide through several methods. A common approach involves the cyclodehydration of an N-acylhydrazide intermediate. For instance, the acetohydrazide can be acylated with an aromatic acid, and the resulting diacylhydrazine can be cyclized using a dehydrating agent such as phosphorus oxychloride. Alternatively, the acetohydrazide can be reacted with various reagents like carbon disulfide in the presence of a base to form an intermediate that can be further cyclized. Another method involves the reaction of the hydrazide with isothiocyanates to form thiosemicarbazides, which are then cyclized to 2-amino-1,3,4-oxadiazoles using reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).
Thiazolidinone Derivatives: The synthesis of thiazolidinone derivatives typically begins with the condensation of the acetohydrazide with an aromatic aldehyde to form a Schiff base (hydrazone). This intermediate then undergoes cyclocondensation with a reagent containing a mercaptoacetic acid moiety to construct the thiazolidinone ring. A common reagent for this purpose is thioglycolic acid, often in a solvent like benzene or toluene with azeotropic removal of water. This reaction leads to the formation of 4-thiazolidinone derivatives.
| Starting Material | Key Reagents | Resulting Heterocycle |
|---|---|---|
| 2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide | 1. Aromatic Aldehyde 2. Thioglycolic Acid | Thiazolidinone |
| 2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide | 1. Isothiocyanate 2. TBTU | 1,3,4-Oxadiazole |
Functionalization and Modification of the Tetrazole Ring
The tetrazole ring itself is an electron-withdrawing group, and the nitrogen atoms can be susceptible to alkylation. The N-H proton of the tetrazole ring can be deprotonated with a base, and the resulting anion can react with electrophiles. This allows for the introduction of various substituents at the nitrogen atoms of the tetrazole ring, although this can lead to isomeric mixtures. The specific isomer formed (N1 or N2 substitution) can be influenced by the reaction conditions and the nature of the substituent on the tetrazole ring.
| Compound Name |
|---|
| This compound |
| 2-(5-methyl-1H-tetrazol-1-yl)acetic acid |
| 2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide |
| O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |
| Thioglycolic acid |
Cycloaddition Reactions with Other Moieties
The tetrazole ring, a key feature of this compound, can participate in cycloaddition reactions, acting as a precursor to reactive intermediates. A notable example of this reactivity is the photoinduced 1,3-dipolar cycloaddition, which is a powerful method for the synthesis of five-membered heterocycles. wikipedia.org While specific studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the reactivity of structurally similar 1,5-disubstituted tetrazoles provides significant insights into its potential chemical transformations.
Upon photochemical irradiation, 1,5-disubstituted tetrazoles can undergo denitrogenation (loss of N₂) to form highly reactive nitrile imine intermediates. These 1,3-dipoles can then react with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition manner to yield pyrazoline and pyrazole derivatives, respectively. nih.govnih.gov This reaction is a type of "click chemistry," known for its high efficiency and specificity. researchgate.net
An important consideration in these photoinduced reactions is the nature of the substituent at the 5-position of the tetrazole ring. For instance, studies have shown that a 5-methyl substituent, as present in this compound, can render the tetrazole unreactive towards photodenitrogenation under certain conditions. nih.gov In contrast, tetrazoles bearing aryl or electron-withdrawing groups at the 5-position readily undergo this transformation, leading to the formation of the corresponding cycloadducts. nih.gov This suggests that the electronic properties of the C5-substituent play a crucial role in the initial photochemical activation of the tetrazole ring.
The general scheme for the photoinduced 1,3-dipolar cycloaddition of a 1,5-disubstituted tetrazole with an alkene is depicted below:
Scheme 1: General representation of a photoinduced [3+2] cycloaddition of a 1,5-disubstituted tetrazole with an alkene.
This reactivity highlights the potential of this compound to serve as a synthon for more complex heterocyclic structures, provided that appropriate reaction conditions or structural modifications to facilitate the initial ring-opening can be identified.
Bioisosteric Replacements in Chemical Design
The tetrazole moiety is a well-established and widely utilized bioisostere for the carboxylic acid functional group in medicinal chemistry and drug design. nih.gov Bioisosteres are atoms, ions, or groups of atoms that have similar physical or chemical properties and which impart similar biological properties to a chemical compound. The rationale behind this particular bioisosteric replacement lies in the comparable physicochemical properties of the 1H-tetrazole ring and the carboxylic acid group.
The tetrazole ring in this compound, specifically the acidic proton on the ring, imparts properties that mimic those of a carboxylic acid. This similarity is crucial for interactions with biological targets, such as receptors and enzymes, where the acidic proton of a carboxylic acid might be involved in key hydrogen bonding or ionic interactions.
Several key properties make the tetrazole group an effective carboxylic acid mimic:
Acidity: The pKa of the N-H proton in a 5-substituted 1H-tetrazole is typically in the range of 4.5 to 5.0, which is very similar to the pKa of many carboxylic acids. This means that at physiological pH (around 7.4), a significant portion of the tetrazole rings will be in their deprotonated, anionic form, just like carboxylic acids.
Electronic and Steric Similarity: The tetrazolate anion is a planar, aromatic system with delocalized negative charge, which is electronically similar to the carboxylate anion. The size and shape of the tetrazole ring are also comparable to that of a carboxylic acid group.
Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids. Carboxylic acids can be subject to metabolic processes such as glucuronidation, which can lead to rapid clearance of a drug from the body. The increased metabolic stability of the tetrazole moiety can lead to improved pharmacokinetic profiles, such as a longer half-life.
Lipophilicity: The tetrazole group is generally more lipophilic than a carboxylic acid. This can lead to improved membrane permeability and oral bioavailability of drug candidates.
The successful application of this bioisosteric replacement is evident in numerous marketed drugs. A prominent example is the angiotensin II receptor blocker, Losartan, where a tetrazole ring replaced a carboxylic acid group during its development, leading to a potent and orally active antihypertensive agent.
The following table summarizes the key physicochemical properties that support the use of the tetrazole moiety as a bioisostere for a carboxylic acid.
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole | Rationale for Bioisosteric Similarity |
| pKa | ~4-5 | ~4.5-5.0 | Similar acidity ensures comparable ionization at physiological pH, crucial for receptor binding. |
| Geometry of Anion | Planar, resonance-stabilized | Planar, aromatic, delocalized charge | Similar shape and charge distribution allow for analogous interactions with biological targets. |
| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) | Generally more resistant to metabolism | Can lead to improved pharmacokinetic properties, such as longer duration of action. |
| Lipophilicity (logP) | Generally lower | Generally higher | May enhance membrane permeability and oral absorption. |
This strategic replacement of a carboxylic acid with a tetrazole ring, as could be conceptually applied to derivatives of this compound, is a powerful tool in lead optimization to enhance the drug-like properties of a molecule.
Applications in Advanced Chemical Research and Design
Building Block for Diverse Heterocyclic Systems
ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE serves as an important precursor in the synthesis of a variety of more complex heterocyclic compounds. The ester functionality is amenable to a range of standard chemical transformations, providing a gateway to numerous molecular scaffolds. rdd.edu.iqresearchgate.net
Key reactions include the conversion of the ester to an acetohydrazide by reacting it with hydrazine (B178648) hydrate. rdd.edu.iqresearchgate.net This resulting hydrazide is a pivotal intermediate that can be further elaborated. For instance, it can undergo condensation reactions with aromatic aldehydes to form Schiff bases (azomethines), or it can be used to construct other heterocyclic rings like thiazolidinones through reactions with reagents such as thioglycolic acid. rdd.edu.iqresearchgate.net The tetrazole moiety itself can be part of subsequent cyclization reactions, leading to fused heterocyclic systems. nih.gov The versatility of this compound as a synthetic building block is also demonstrated in its potential use in multicomponent reactions (MCRs), which are efficient strategies for creating complex, drug-like molecules. researchgate.netbeilstein-journals.org The ability to use such tetrazole-based building blocks in MCRs like the Ugi or Passerini reactions allows for the rapid generation of diverse compound libraries. beilstein-journals.org
| Reaction Type | Reagent(s) | Resulting Functional Group/Intermediate | Final Heterocyclic System | Reference(s) |
|---|---|---|---|---|
| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Acetohydrazide | - | rdd.edu.iqresearchgate.net |
| Condensation | Aromatic Aldehydes (from Acetohydrazide) | Schiff Base (Azomethine) | - | rdd.edu.iqresearchgate.net |
| Cyclocondensation | Thioglycolic Acid (from Schiff Base) | - | Thiazolidinone | rdd.edu.iqresearchgate.net |
| Cyclocondensation | Thiourea (from Ester) | - | Thio-substituted pyrimidine (B1678525) derivatives | rdd.edu.iq |
| Wittig-type Reaction | Phosphonium Ylides | α,β-Unsaturated Ester | 2H-Azirines (after further steps) | nih.gov |
Scaffold for Supramolecular Chemistry and Ligand Design
The structural attributes of this compound make it an excellent candidate for applications in supramolecular chemistry, particularly as a ligand for constructing complex coordination architectures.
Tetrazole-based ligands are of increasing interest for creating Metal-Organic Frameworks (MOFs) due to the multiple coordination sites offered by the nitrogen-rich ring. acs.orgrsc.org The tetrazole ring can coordinate to metal ions in various modes, which facilitates the formation of diverse and stable framework structures. rsc.orgnih.gov
For this compound to be used in MOF synthesis, the ethyl ester group is typically hydrolyzed to the corresponding carboxylic acid, yielding 2-(5-methyl-1H-tetrazol-1-yl)acetic acid. This resulting molecule acts as a bifunctional tetrazolyl-carboxylate linker. rsc.orgscielo.br Such linkers can bridge metal centers using both the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group, leading to the self-assembly of robust, high-dimensional frameworks. rsc.orgscielo.br The incorporation of such functional ligands is a key strategy in "pore engineering" to create MOFs with tailored properties for specific applications, such as selective gas capture and storage. rsc.orglifechemicals.com Post-synthetic ligand exchange is another advanced method where a pristine MOF can be functionalized by swapping its existing linkers with tetrazole-containing ligands like the derivative of the title compound. elsevierpure.comjove.com
The tetrazole ring is a versatile ligand in coordination chemistry, capable of binding to metal ions through its different nitrogen atoms (N1, N2, N4), acting as a monodentate, bidentate, or bridging ligand. nih.govarkat-usa.org This versatility allows for the synthesis of a wide array of coordination complexes with varying dimensionalities and topologies, from simple mononuclear species to complex 3D coordination polymers. arkat-usa.orgosti.gov
The ligand derived from this compound, namely the tetrazole-1-acetate anion, can coordinate with a range of transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II). rsc.orgscielo.brosti.gov Research on the closely related tetrazole-1-acetate ligand has shown it can form 3D frameworks with Co(II). osti.gov The introduction of co-ligands, such as azide, can further influence the final structure, leading to different dimensional networks, for example, 2D networks containing trinuclear cobalt units. osti.gov The coordination mode of the tetrazole moiety, combined with that of the acetate (B1210297) group, plays a crucial role in dictating the final architecture and properties, such as the magnetic behavior of the resulting complex. scielo.brosti.gov
| Metal Ion | Potential Coordination Sites | Resulting Structure Type | Potential Properties | Reference(s) |
|---|---|---|---|---|
| Co(II) | Tetrazole N atoms, Carboxylate O atoms | 2D or 3D Coordination Polymer | Magnetic | scielo.brosti.gov |
| Zn(II) | Tetrazole N atoms, Carboxylate O atoms | 1D, 2D, or 3D MOF | Luminescence, Anticancer | nih.govrsc.org |
| Cu(II) | Tetrazole N atoms, Pyridyl N (if modified) | 1D, 2D, or 3D MOF | Catalysis, Gas Adsorption | rsc.orgarkat-usa.org |
| Ni(II) | Tetrazole N atoms, Carboxylate O atoms | 1D Chain | Catalysis | scielo.br |
Development of Chemical Probes and Analytical Reagents
The strong coordinating ability of the tetrazole ring makes its derivatives suitable for applications in analytical chemistry. mdpi.com Tetrazole-based compounds can form stable complexes with various metal ions, a property that can be harnessed for the detection and quantification of these ions. mdpi.comresearchgate.net
This compound can be envisioned as a scaffold for developing new chemical probes. By attaching a chromophoric or fluorophoric group to this molecule, selective chemosensors for specific metal ions could be designed. The binding of a target metal ion to the tetrazole and/or the acetate moiety would induce a change in the spectroscopic properties (e.g., a shift in absorption or emission wavelength), allowing for visual or instrumental detection. Such reagents have been successfully used for the removal and sensing of heavy metal ions from various media. mdpi.com
Design of Enzyme Modulators and Receptor Ligands
In medicinal chemistry, the tetrazole ring is recognized as a privileged scaffold and is often employed as a bioisostere for the carboxylic acid group. nih.govbeilstein-journals.org This substitution can enhance a molecule's metabolic stability, lipophilicity, and potency, making tetrazole derivatives attractive candidates in drug discovery. beilstein-journals.org There are over 20 FDA-approved drugs that contain a tetrazole moiety. nih.govbeilstein-journals.org
This compound provides a core structure for the design of novel enzyme modulators and receptor ligands. The tetrazole ring mimics the acidic proton of a carboxylic acid, enabling it to form key interactions, such as hydrogen bonds, with biological targets. nih.govnih.gov The rest of the molecule can be systematically modified to optimize binding affinity and selectivity for a specific enzyme or receptor. Tetrazole-containing compounds have been investigated for a wide range of therapeutic areas, including as antidiabetic agents (targeting PPARs, PTP1B, and GPCRs), and for the treatment of Alzheimer's disease by inhibiting enzymes like AChE and BACE-1. nih.govrsc.org The title compound is a building block that medicinal chemists can use to synthesize libraries of potential drug candidates for screening against these and other important biological targets. researchgate.net
Research into Energetic Materials
The high nitrogen content (over 80% by mass in the parent ring) and significant positive heat of formation of the tetrazole ring make it a key component in the field of high-energy-density materials (HEDMs). rsc.orgresearchgate.net Tetrazole-based compounds are often more environmentally friendly than traditional explosives as they decompose to produce large volumes of non-toxic nitrogen gas. rsc.org
While this compound is not itself an energetic material, it serves as a valuable precursor for synthesizing more complex energetic compounds. The tetrazole core provides the essential high-energy backbone. The ethyl acetate side chain can be chemically transformed into various energetic functional groups or used to form energetic salts. For instance, reaction with nitrogen-rich bases like hydroxylamine (B1172632) can produce highly thermostable and insensitive energetic salts that exhibit excellent detonation performance due to extensive hydrogen bonding networks. rsc.org Computational studies on various tetrazole derivatives have been used to predict their detonation properties and thermal stability, guiding the synthesis of new, powerful, and safe HEDMs. researchgate.netcdnsciencepub.com
Q & A
Q. What are the common synthetic routes for ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE, and how can reaction efficiency be optimized?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous tetrazole derivatives are synthesized via coupling reactions between ethyl haloacetates and 5-methyl-1H-tetrazole under basic conditions (e.g., potassium carbonate) . Optimization strategies include:
- Temperature control : Reflux conditions (e.g., 80–100°C) to enhance reaction rates without decomposition.
- Catalyst selection : Use of phase-transfer catalysts to improve yields in biphasic systems.
- Purity monitoring : Thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v) to track progress .
Q. What characterization techniques are critical for verifying the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ester and tetrazole moieties.
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural confirmation, using software like SHELXL for refinement .
- Infrared (IR) spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1740 cm).
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can map reaction pathways and transition states. For example:
- Electrostatic potential surfaces : Identify nucleophilic attack sites on the tetrazole ring.
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates.
- Kinetic studies : Compare activation energies for ethyl group substitution vs. tetrazole ring modifications. Tools like Gaussian or ORCA are recommended, with validation against experimental kinetic data .
Q. How should researchers address contradictions in reported reactivity data for tetrazole-containing esters like this compound?
Contradictions often arise from variations in:
- Reagent purity : Trace moisture can hydrolyze esters; use molecular sieves or anhydrous conditions .
- Steric effects : Substituent positioning on the tetrazole ring (e.g., 1H vs. 2H tautomers) alters reactivity.
- Analytical thresholds : Low-concentration byproducts may go undetected in HPLC; employ LC-MS for comprehensive profiling .
Q. What methodologies are effective for studying the compound’s solubility and purification challenges?
- Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., ethyl acetate for recrystallization).
- Membrane technologies : Tangential flow filtration or size-exclusion chromatography to separate high-polarity byproducts .
- Thermogravimetric analysis (TGA) : Assess thermal stability during lyophilization or vacuum distillation.
Q. How can researchers design experiments to probe the biological activity of this compound?
- In-vitro assays : Test enzyme inhibition (e.g., cyclooxygenase or metalloproteinases) due to the tetrazole’s metal-binding capacity.
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- Toxicity profiling : Use Saccharomyces cerevisiae or Drosophila models for preliminary safety assessments.
Tables for Methodological Reference
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Observed Yield (%) | Reference |
|---|---|---|---|
| Base | KCO | 78–85 | |
| Solvent | DMF | 72 | |
| Temperature | 80°C (reflux) | 89 |
Q. Table 2. Comparison of Characterization Techniques
| Technique | Strengths | Limitations |
|---|---|---|
| X-ray crystallography | Absolute structural proof | Requires single crystals |
| NMR | Functional group analysis | Insensitive to trace impurities |
| HR-MS | Molecular formula confirmation | No stereochemical data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
